Fmoc-Gly-Pro-Hyp-OH Fmoc-Gly-Pro-Hyp-OH
Brand Name: Vulcanchem
CAS No.: 185213-75-6
VCID: VC0064609
InChI: InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1
SMILES: C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O
Molecular Formula: C27H29N3O7
Molecular Weight: 507.543

Fmoc-Gly-Pro-Hyp-OH

CAS No.: 185213-75-6

Cat. No.: VC0064609

Molecular Formula: C27H29N3O7

Molecular Weight: 507.543

* For research use only. Not for human or veterinary use.

Fmoc-Gly-Pro-Hyp-OH - 185213-75-6

Specification

CAS No. 185213-75-6
Molecular Formula C27H29N3O7
Molecular Weight 507.543
IUPAC Name (2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1
Standard InChI Key PWGVGGAHJIWHRV-RJGXRXQPSA-N
SMILES C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O

Introduction

Chemical Properties and Structure

Fmoc-Gly-Pro-Hyp-OH is a protected tripeptide with the molecular formula C27H29N3O7 and a molecular weight of 507.54 g/mol . The compound incorporates three amino acids: glycine (Gly), proline (Pro), and hydroxyproline (Hyp), with the amino terminus protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group while maintaining a free carboxylic acid at the C-terminus.

The structure consists of:

  • N-terminal Fmoc protection group - critical for solid-phase peptide synthesis using Fmoc/tBu chemistry

  • Glycine - the smallest amino acid that provides flexibility in the peptide chain

  • Proline - a cyclic amino acid that contributes to conformational rigidity

  • Hydroxyproline (Hyp) - a post-translationally modified proline with a hydroxyl group at the 4-position

  • Free carboxylic acid - allows for coupling to growing peptide chains

This specific amino acid sequence (Gly-Pro-Hyp) represents the most common triplet found in collagen proteins, making this compound particularly valuable for collagen research.

Protection Chemistry Considerations

A critical aspect of using Fmoc-Gly-Pro-Hyp-OH involves the protection strategy for the hydroxyproline residue:

Comparative Analysis of Tripeptide Building Blocks

Multiple tripeptide building blocks have been developed for collagen peptide synthesis, each with specific advantages:

Building BlockKey FeaturesOptimal Application
Fmoc-Gly-Pro-Hyp-OHUnprotected Hyp residue, maintains natural sequenceStandard CMPs with Gly-Pro-Hyp repeats
Fmoc-Pro-Hyp(TBDPS)-Gly-OHSilyl-protected Hyp, prevents side reactionsComplex CMPs requiring high purity
Fmoc-Gly-Pro-Hyp(tBu)-OHtBu-protected HypCMPs requiring additional stability
Fmoc-Pro-Hyp-Gly-OHDifferent sequence orderEfficient synthesis of longer collagen peptides

Research has demonstrated that using Fmoc-Pro-Hyp-Gly-OH produces significantly improved purity in the crude synthesis products compared to both stepwise synthesis and the use of Fmoc-Gly-Pro-Hyp(tBu)-OH .

Applications in Collagen Research

Fmoc-Gly-Pro-Hyp-OH has enabled significant advances in collagen research through efficient synthesis of model peptides:

Development of Collagen Model Peptides

Collagen model peptides synthesized using this building block have been instrumental in:

  • Studying collagen triple helix formation and stability

  • Investigating protein-collagen interactions

  • Developing collagen-targeting probes for medical applications

  • Understanding collagen-related diseases

Fluorescent Collagen Probes

The compound has been utilized in the development of fluorescent peptide probes for targeting collagen in connective tissues. For example, researchers have synthesized peptides with the repeating structure (Gly-Pro-Hyp)7-Gly that can be conjugated with fluorescent markers such as 5(6)-Carboxyfluorescein (FAM) . These fluorescent probes enable visualization and study of collagen structures in tissues.

Single-Stranded Collagen Peptides

Fmoc-Gly-Pro-Hyp-OH has been employed in the synthesis of single-stranded collagen peptides containing functional epitopes related to collagenase cleavage sites . These specialized peptides allow researchers to study collagen degradation mechanisms and develop potential therapeutic interventions for collagen-related disorders.

Optimized Synthesis Protocols

Solid-Phase Peptide Synthesis

The typical protocol for collagen peptide synthesis using Fmoc-Gly-Pro-Hyp-OH includes:

  • Use of solid supports such as Rink amide resin or 2-Chlorotrityl chloride resin

  • Coupling with reagents like HBTU/HOBt or HCTU/DIEA

  • Fmoc deprotection using piperidine in DMF (1:4)

  • Sequential coupling of the tripeptide building blocks

  • Final cleavage from the resin using TFA-based cocktails

Synthesis Efficiency

Using the tripeptide building block approach with Fmoc-Gly-Pro-Hyp-OH has been shown to produce "relatively large collagen-type peptides... in satisfactory yields as highly homogeneous compounds" . This represents a significant improvement over traditional stepwise synthesis methods.

Recent Research Developments

Recent research utilizing Fmoc-Gly-Pro-Hyp-OH and related compounds has expanded into diverse applications:

Fluorescent Collagen Targeting

Researchers have developed single-stranded fluorescent peptide probes incorporating the collagen sequence pattern. Using building blocks including Fmoc-Gly-OH, Fmoc-Pro-OH, and Fmoc-Hyp(tBu)-OH, scientists have created peptides like Ac-(Gly-Pro-Hyp)3-Gly-Pro-Amp-(Gly-Pro-Hyp)3-Gly-NH2, where Amp is a modified amino acid that allows fluorescent labeling . These probes enable visualization of collagen in biological tissues.

Specialized Protecting Group Strategies

Innovative protecting group strategies have been developed to overcome specific challenges in collagen peptide synthesis. For example, Erdmann and Wennemers developed Fmoc-Pro-Hyp(TBDPS)-Gly-OH with a silyl ether protecting group that:

  • Prevents undesired side reactions during CMP synthesis

  • Facilitates purification of the final product

  • Can be selectively removed from resin-bound CMPs under mild conditions

  • Helps prevent aggregation of the peptide during synthesis due to its sterically demanding nature

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